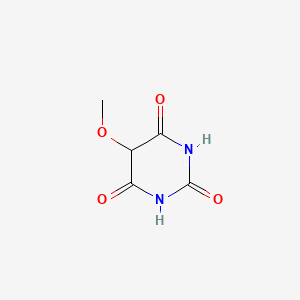![molecular formula C8H9BrO3Zn B12509815 Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC](/img/structure/B12509815.png)
Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo({[5-(etoxicarbonil)furano-2-il]metil})ZINC es un compuesto organocinc que presenta un grupo bromo unido a un anillo de furano, el cual está adicionalmente sustituido con un grupo etoxicarbonil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Bromo({[5-(etoxicarbonil)furano-2-il]metil})ZINC normalmente implica la reacción de un derivado de furano sustituido con bromo con un reactivo de zinc. Un método común es el uso de un reactivo de Grignard, como el bromuro de etilmagnesio, que reacciona con el furano sustituido con bromo para formar el compuesto organocinc correspondiente. La reacción se suele llevar a cabo en una atmósfera inerte, como nitrógeno o argón, para evitar la oxidación y la interferencia de la humedad.
Métodos de producción industrial
La producción industrial de Bromo({[5-(etoxicarbonil)furano-2-il]metil})ZINC puede implicar reacciones en lote a gran escala utilizando rutas sintéticas similares a las descritas anteriormente. El proceso se optimizaría para el rendimiento y la pureza, con un control cuidadoso de las condiciones de reacción, como la temperatura, la elección del disolvente y el tiempo de reacción. El producto se suele purificar mediante destilación o recristalización para alcanzar la calidad deseada para aplicaciones posteriores.
Análisis De Reacciones Químicas
Tipos de reacciones
Bromo({[5-(etoxicarbonil)furano-2-il]metil})ZINC puede sufrir varios tipos de reacciones químicas, entre ellas:
Reacciones de sustitución: El grupo bromo se puede sustituir por otros nucleófilos, como aminas o tioles, para formar nuevos compuestos.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento cruzado, como el acoplamiento de Suzuki-Miyaura, para formar enlaces carbono-carbono con otros haluros orgánicos o ácidos borónicos.
Oxidación y reducción: El anillo de furano se puede oxidar o reducir en condiciones apropiadas para formar diferentes grupos funcionales.
Reactivos y condiciones comunes
Nucleófilos: Las aminas, los tioles y los alcoholes son nucleófilos comunes utilizados en las reacciones de sustitución.
Catalizadores: Los catalizadores de paladio se utilizan a menudo en las reacciones de acoplamiento, como el acoplamiento de Suzuki-Miyaura.
Agentes oxidantes: El peróxido de hidrógeno u otros peróxidos se pueden utilizar para las reacciones de oxidación.
Agentes reductores: El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores comunes.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución con aminas pueden formar furanos sustituidos con aminas, mientras que las reacciones de acoplamiento pueden formar compuestos biarílicos.
Aplicaciones Científicas De Investigación
Bromo({[5-(etoxicarbonil)furano-2-il]metil})ZINC tiene varias aplicaciones de investigación científica, entre ellas:
Síntesis orgánica: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas, incluyendo productos farmacéuticos y agroquímicos.
Ciencia de los materiales: Se puede utilizar en la preparación de materiales funcionales, como polímeros y nanomateriales.
Química medicinal: Los derivados del compuesto pueden presentar actividad biológica y pueden explorarse para posibles aplicaciones terapéuticas.
Catálisis: Se puede utilizar como catalizador o precursor de catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de Bromo({[5-(etoxicarbonil)furano-2-il]metil})ZINC en las reacciones químicas implica la formación de intermedios reactivos, como especies organocinc, que pueden sufrir transformaciones posteriores. Los objetivos moleculares y las vías implicadas dependen de la reacción y las condiciones específicas. Por ejemplo, en las reacciones de acoplamiento, el compuesto organocinc forma un complejo con un catalizador de paladio, lo que facilita la formación de nuevos enlaces carbono-carbono.
Comparación Con Compuestos Similares
Compuestos similares
Bromo({[5-(metoxicarbonil)furano-2-il]metil})ZINC: Estructura similar pero con un grupo metoxicarbonil en lugar de un grupo etoxicarbonil.
Bromo({[5-(acetoxicarbonil)furano-2-il]metil})ZINC: Estructura similar pero con un grupo acetoxicarbonil.
Bromo({[5-(hidroxicarbonil)furano-2-il]metil})ZINC: Estructura similar pero con un grupo hidroxicarbonil.
Singularidad
Bromo({[5-(etoxicarbonil)furano-2-il]metil})ZINC es único debido a la presencia del grupo etoxicarbonil, que puede influir en su reactividad y en los tipos de reacciones que puede sufrir. Este grupo funcional también puede afectar a la solubilidad y la estabilidad del compuesto, lo que lo hace adecuado para aplicaciones específicas en síntesis orgánica y ciencia de los materiales.
Propiedades
Fórmula molecular |
C8H9BrO3Zn |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
bromozinc(1+);ethyl 5-methanidylfuran-2-carboxylate |
InChI |
InChI=1S/C8H9O3.BrH.Zn/c1-3-10-8(9)7-5-4-6(2)11-7;;/h4-5H,2-3H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
ZCZOZPSSZQPMDO-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C1=CC=C(O1)[CH2-].[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



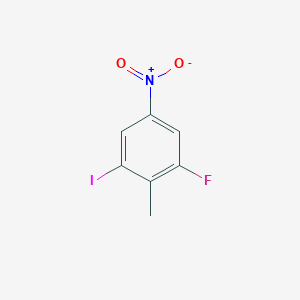
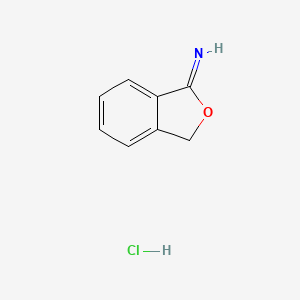

![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime](/img/structure/B12509745.png)
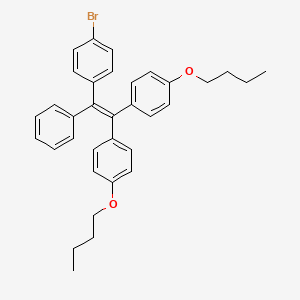
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)
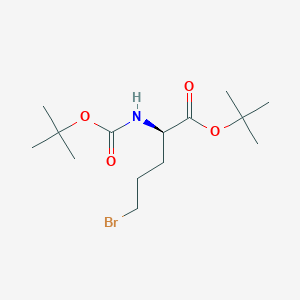
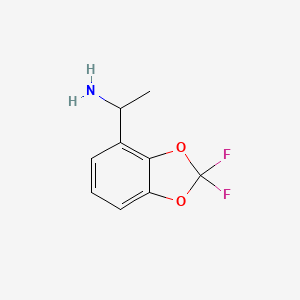
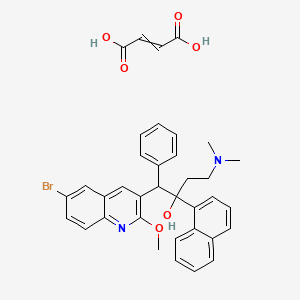
![[(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)
